molecular formula C8H7IN2 B1525970 3-Iodo-2-methylimidazo[1,2-a]pyridine CAS No. 1204527-14-9

3-Iodo-2-methylimidazo[1,2-a]pyridine

Cat. No. B1525970
CAS RN: 1204527-14-9
M. Wt: 258.06 g/mol
InChI Key: WVBBCCYFLGRLCD-UHFFFAOYSA-N
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Description

3-Iodo-2-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7IN2. It has a molecular weight of 258.06 . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to possess a broad range of biological activity .


Synthesis Analysis

The synthesis of 3-Iodo-2-methylimidazo[1,2-a]pyridine involves the reaction of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . A specific synthesis method involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of 3-Iodo-2-methylimidazo[1,2-a]pyridine was confirmed by X-ray structural analysis . The structure includes an imidazo[1,2-a]pyridine ring along with a methyl group at the C-2 position and an iodine atom at the C-3 position .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .


Physical And Chemical Properties Analysis

3-Iodo-2-methylimidazo[1,2-a]pyridine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Antimicrobial Properties

3-Iodo-2-methylimidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial efficacy . For instance, compounds like 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which share a similar structure, have shown activity against Staphylococcus aureus . This suggests that the iodinated derivative could be explored for its potential in treating bacterial infections.

Antitumor Activity

Imidazo[1,2-a]pyridine derivatives are characterized by a broad spectrum of biological effects, including antitumor properties . The presence of the iodine atom in the 3-Iodo-2-methylimidazo[1,2-a]pyridine could be critical in enhancing these properties, making it a candidate for cancer research and drug development.

Hypoglycemic Effects

Some derivatives of imidazo[1,2-a]pyridine have been noted for their hypoglycemic effects . This opens up avenues for the use of 3-Iodo-2-methylimidazo[1,2-a]pyridine in the study and treatment of diabetes by potentially influencing blood sugar levels.

Antiviral and Antibacterial Applications

The structural analogs of 3-Iodo-2-methylimidazo[1,2-a]pyridine have been used to explore antiviral and antibacterial activities . This compound could be synthesized and tested against a variety of viral and bacterial strains to assess its efficacy in this field.

Anti-inflammatory and Analgesic Uses

The imidazo[1,2-a]pyridine scaffold is associated with anti-inflammatory and analgesic activities . Research into 3-Iodo-2-methylimidazo[1,2-a]pyridine could lead to new insights into managing pain and inflammation, potentially leading to new therapeutic agents.

Material Science Applications

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications, not only in medicinal chemistry but also in material science . The iodine modification in 3-Iodo-2-methylimidazo[1,2-a]pyridine could impart unique properties that are valuable in the development of new materials.

Safety And Hazards

The compound is classified as dangerous, with hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research .

properties

IUPAC Name

3-iodo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBBCCYFLGRLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-methylimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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